molecular formula C14H16F3NO3 B13510376 Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13510376
M. Wt: 303.28 g/mol
InChI Key: NSRYBKKCIAXQKZ-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16F3NO3 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act on various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
  • 1-Benzyl-4-hydroxypiperidine
  • 4-Hydroxypiperidine

Uniqueness

Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRYBKKCIAXQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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